molecular formula C10H24BNO B100450 2-Aminoethyl dibutylborinate CAS No. 19324-14-2

2-Aminoethyl dibutylborinate

Cat. No. B100450
CAS RN: 19324-14-2
M. Wt: 185.12 g/mol
InChI Key: RVHUYZSUNYLBCU-UHFFFAOYSA-N
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Description

2-Aminoethyl dibutylborinate, also known as Dibutylborinic acid, ethanolamine ester, is a chemical compound with the linear formula [CH3(CH2)3]2BOCH2CH2NH2 . It has a molecular weight of 185.11 .


Molecular Structure Analysis

The molecular structure of 2-Aminoethyl dibutylborinate is represented by the formula [CH3(CH2)3]2BOCH2CH2NH2 . This indicates that the molecule consists of a boron atom bonded to two butyl groups and an ethanolamine group.


Physical And Chemical Properties Analysis

2-Aminoethyl dibutylborinate has a melting point of 45-48°C and a boiling point of 247.2°C at 760 mmHg . It has a density of 0.82g/cm3 . The compound’s molecular weight is 185.11500, and it has a flash point of 103.3°C .

Scientific Research Applications

1. Application in Oligonucleotide Synthesis

2-Aminoethyl dibutylborinate is utilized in the synthesis of oligodeoxyribonucleotides, specifically in the development of cost-efficient monomers. This application is significant for the preparation of therapeutic oligonucleotides, with a unique thermolytic cyclodeesterification process involved in the cleavage of the 2-(N-formyl-N-methyl)aminoethyl group from oligonucleotides (Grajkowski et al., 2001).

2. Synthesis of Fluorinated Amino Acids

The compound is instrumental in the stereoselective synthesis of fluorinated amino acids, such as 4,4,4-trifluorovaline and 5,5,5-trifluoroleucine. These amino acids are valuable in medicinal chemistry and have been synthesized using a series of transformations starting from 4,4,4-trifluoro-3-methylbutanoic acid (Pigza et al., 2009).

3. Enhancement of Protein Stability

Research has shown that incorporating highly fluorinated amino acids, such as 2-amino-4,4,4-trifluorobutyric acid, into proteins can increase their stability. This has potential applications in protein-based biotechnologies, including therapeutics and biosensors (Chiu et al., 2009).

4. Biocatalysis for Amino Acid Synthesis

The compound is also used in the biocatalytic synthesis of amino acids like 2-amino-4-hydroxybutanoic acid, utilizing a systems biocatalysis approach. This involves coupling an aldol reaction with a stereoselective transamination, highlighting its role in the efficient synthesis of chiral amino acids (Hernández et al., 2017).

5. Use in NMR Studies

Fluorinated amino acids, including derivatives of 2-aminoethyl dibutylborinate, have been used in 19F NMR studies to measure intracellular pH in human lymphocytes. This application demonstrates the compound's utility in biochemical and medical research (Taylor & Deutsch, 1983).

Safety And Hazards

2-Aminoethyl dibutylborinate is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, immediate medical attention is required .

properties

IUPAC Name

2-dibutylboranyloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24BNO/c1-3-5-7-11(8-6-4-2)13-10-9-12/h3-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHUYZSUNYLBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC)(CCCC)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24BNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398990
Record name 2-Aminoethyl dibutylborinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoethyl dibutylborinate

CAS RN

19324-14-2
Record name Borinic acid, B,B-dibutyl-, 2-aminoethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19324-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoethyl dibutylborinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
O Dellis, P Mercier, C Chomienne - BMC pharmacology, 2011 - Springer
… (DPTHF), phenylborinic acid (PBA), 3-(diphenylphosphino)-1-propylamine (DP3A), phenytoin, diphenhydramine, ,dimesitylborinic acid (DMBA) and 2-aminoethyl dibutylborinate (2-ABB…
Number of citations: 27 link.springer.com
A Djillani, I Doignon, T Luyten, B Lamkhioued… - Cell Calcium, 2015 - Elsevier
Store-operated Ca 2+ entry (SOCE) is the main Ca 2+ entry pathway of non-excitable cells. In the past decade, the activation of this entry has been unveiled, with STIM1, a protein of the …
Number of citations: 12 www.sciencedirect.com

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